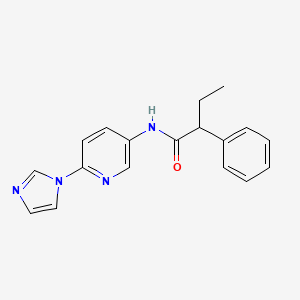
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another synthesis involved 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) derivatives .Chemical Reactions Analysis
Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .科学的研究の応用
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : Synthesized derivatives of imidazole have demonstrated significant antimicrobial activity. Studies on pyrazole and imidazole derivatives, similar to N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide, have shown promising results in combating microbial threats (Idhayadhulla et al., 2012).
- Antifungal Properties : Research indicates that various imidazo[1,2-a]pyridine derivatives exhibit moderate antifungal activity, highlighting their potential in addressing fungal infections (Göktaş et al., 2014).
Chemical Synthesis and Structural Analysis
- Synthesis Techniques : Advanced synthesis methods have been employed to create imidazole derivatives, providing insights into chemical structures and characteristics essential for further research and development (Chen et al., 2021).
- Structural Characterization : Comprehensive structural analyses, including NMR and X-ray diffraction studies, have been pivotal in understanding the molecular structure and properties of imidazole derivatives (Devaru et al., 2014).
Therapeutic Applications
- Inhibition of PDGFR Tyrosine Kinase Activity : Research on N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, closely related to the compound , has revealed potent inhibitory activity on PDGFR, a promising avenue for cancer therapy (Mahboobi et al., 2008).
- Anticancer Potential : Certain copper and zinc imidazo[1,2-a]pyridine complexes have shown activity against various cancer cell lines, indicating a potential role in cancer treatment (Dam et al., 2017).
Fluorescent Probes and Photophysical Properties
- Fluorescent Probes : Imidazo[1,2-a]pyridine derivatives have been demonstrated as effective fluorescent probes, particularly for detecting mercury ions, highlighting their potential in analytical chemistry (Shao et al., 2011).
- Photophysical Applications : The study of photophysical properties of certain imidazole derivatives has led to advancements in materials science, particularly in the development of efficient electron-transport materials (Wang et al., 2015).
将来の方向性
The future directions for “N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide” and similar compounds could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, there is potential for the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
特性
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-16(14-6-4-3-5-7-14)18(23)21-15-8-9-17(20-12-15)22-11-10-19-13-22/h3-13,16H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJRXZJSTLYTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)


![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)
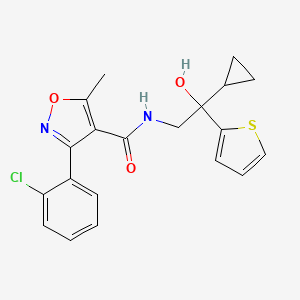
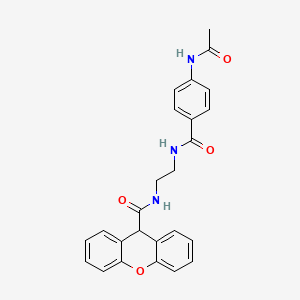
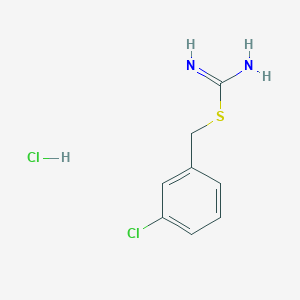

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)
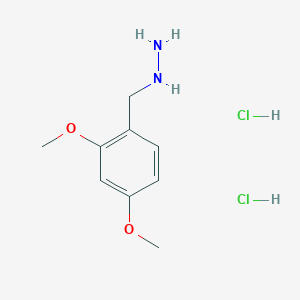
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)